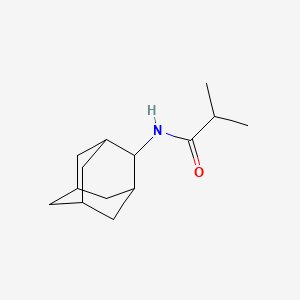![molecular formula C20H17FN2O2 B5767577 2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)
2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide, commonly known as FMPB, is a chemical compound that has been studied for its potential applications in scientific research. FMPB is a small molecule that can be synthesized using a variety of methods, and it has been found to have a number of interesting biochemical and physiological effects. In
Mécanisme D'action
FMPB binds to the sigma-1 receptor with high affinity, and it has been found to modulate the activity of this receptor in a number of ways. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and it has also been found to modulate the activity of ion channels in the cell membrane. These effects are thought to be responsible for the interesting biochemical and physiological effects of FMPB.
Biochemical and Physiological Effects:
FMPB has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can have a number of interesting effects on cognitive function. It has also been found to modulate the activity of ion channels in the cell membrane, which can affect the excitability of cells. These effects make FMPB an interesting compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMPB in lab experiments is that it is a small molecule that can be easily synthesized in high yields. It also has a high affinity for the sigma-1 receptor, which makes it an interesting compound for studying the effects of sigma-1 receptor modulation. However, one limitation of using FMPB in lab experiments is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are a number of interesting future directions for research on FMPB. One area of interest is in understanding the effects of FMPB on cognitive function, particularly in the context of diseases such as Alzheimer's and Parkinson's. Another area of interest is in understanding the effects of FMPB on ion channels in the cell membrane, which could have implications for a number of different diseases and conditions. Additionally, further studies are needed to understand the in vivo effects of FMPB, which could have important implications for its potential use as a therapeutic agent.
Conclusion:
In conclusion, FMPB is a chemical compound that has been studied for its potential applications in scientific research. It has a high affinity for the sigma-1 receptor, and it has been found to have a number of interesting biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also a number of interesting future directions for research on FMPB. Overall, FMPB is an interesting compound that has the potential to advance our understanding of a number of important cellular processes.
Méthodes De Synthèse
FMPB can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl alcohol with 6-methyl-2-pyridinecarboxylic acid, followed by coupling with benzoyl chloride. Another method involves the reaction of 2-fluorobenzylamine with 6-methyl-2-pyridinecarboxylic acid, followed by coupling with benzoyl chloride. Both methods have been used successfully to produce FMPB in high yields.
Applications De Recherche Scientifique
FMPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a number of important cellular processes. FMPB has been shown to modulate the activity of the sigma-1 receptor, which can have a number of interesting effects on cellular function.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-7-6-12-19(22-14)23-20(24)16-9-3-5-11-18(16)25-13-15-8-2-4-10-17(15)21/h2-12H,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOEHILFZOJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-N-(6-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)


![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)


